molecular formula C23H15NOS3 B12608670 2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol CAS No. 915312-74-2

2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol

Cat. No.: B12608670
CAS No.: 915312-74-2
M. Wt: 417.6 g/mol
InChI Key: LLDLIARLYGCVTL-UHFFFAOYSA-N
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Description

2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol is a complex organic compound featuring a quinoline core substituted with a thiophene-based moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the condensation of quinolin-8-ol with a thiophene derivative under specific conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling of the thiophene rings to the quinoline core .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized thiophene rings.

    Reduction: Formation of reduced quinoline-thiophene compounds.

    Substitution: Formation of halogenated quinoline-thiophene derivatives.

Scientific Research Applications

2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile
  • 2,2’:5’,2’'-terthiophene-5-carboxaldehyde
  • Thiophene-2-boronic acid pinacol ester

Uniqueness

2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol is unique due to its combination of a quinoline core with a multi-thiophene moiety, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors and fluorescent probes .

Properties

CAS No.

915312-74-2

Molecular Formula

C23H15NOS3

Molecular Weight

417.6 g/mol

IUPAC Name

2-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol

InChI

InChI=1S/C23H15NOS3/c25-18-4-1-3-15-6-7-16(24-23(15)18)8-9-17-10-11-21(27-17)22-13-12-20(28-22)19-5-2-14-26-19/h1-14,25H

InChI Key

LLDLIARLYGCVTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5

Origin of Product

United States

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